An In-depth Technical Guide to 1-methyl-1H-indole-2-carbohydrazide: Chemical Properties and Structural Elucidation
An In-depth Technical Guide to 1-methyl-1H-indole-2-carbohydrazide: Chemical Properties and Structural Elucidation
Introduction
1-methyl-1H-indole-2-carbohydrazide is a heterocyclic organic compound featuring a 1-methylindole scaffold substituted at the 2-position with a carbohydrazide group.[1] This molecule belongs to a class of indole derivatives that are of significant interest to the pharmaceutical and drug development sectors. The indole nucleus is a prevalent pharmacophore in numerous biologically active compounds, and its derivatives have shown a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the carbohydrazide moiety further enhances the molecule's potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a candidate for developing novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-indole-2-carbohydrazide, its synthesis, and a detailed approach to its structural elucidation using modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-1H-indole-2-carbohydrazide is presented in Table 1. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| CAS Number | 56809-86-0 | |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.22 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Ambient | |
| InChI Key | UCYCLKHTMATMLF-UHFFFAOYSA-N |
Synthesis of 1-methyl-1H-indole-2-carbohydrazide
The synthesis of 1-methyl-1H-indole-2-carbohydrazide is typically achieved through a two-step process starting from 1H-indole-2-carboxylic acid. The rationale behind this synthetic strategy is the activation of the carboxylic acid group to facilitate nucleophilic attack by hydrazine.
Experimental Protocol
Step 1: Esterification of 1H-Indole-2-carboxylic acid
-
To a solution of 1H-indole-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 1H-indole-2-carboxylate.
Step 2: Hydrazinolysis of Methyl 1-methyl-1H-indole-2-carboxylate
-
The methyl 1-methyl-1H-indole-2-carboxylate obtained from the previous step is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 1-methyl-1H-indole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.[1]
Caption: Synthetic pathway for 1-methyl-1H-indole-2-carbohydrazide.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1-methyl-1H-indole-2-carbohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of the indole ring, the N-methyl protons, the hydrazide protons, and the C3-proton.
-
Indole Aromatic Protons (4H): These would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the benzene ring will show characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.
-
Indole C3-H (1H): This proton is expected to appear as a singlet or a narrow multiplet in the aromatic region, likely around δ 7.0-7.5 ppm.
-
N-CH₃ Protons (3H): A sharp singlet corresponding to the three protons of the N-methyl group would be observed, likely in the range of δ 3.8-4.2 ppm.
-
-NH-NH₂ Protons (3H): The hydrazide protons are exchangeable with deuterium and their signals may be broad. The -NH- proton would likely appear as a broad singlet at a higher chemical shift (δ > 9.0 ppm), while the -NH₂ protons would appear as a broader singlet at a lower chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carbohydrazide carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.
-
Indole Carbons: The eight carbon atoms of the 1-methylindole ring will appear in the aromatic region (δ 100-140 ppm). The chemical shifts of these carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing carbohydrazide group.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indole-2-carbohydrazide in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis and interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of 1-methyl-1H-indole-2-carbohydrazide is expected to show the following key absorption bands:
-
N-H Stretching: The N-H stretching vibrations of the hydrazide group will appear as one or two sharp bands in the region of 3200-3400 cm⁻¹.
-
C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carbohydrazide will be present in the region of 1630-1680 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the hydrazide will be observed around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would involve the loss of the hydrazide moiety or parts of it, as well as fragmentation of the indole ring.
Caption: A logical workflow for the structural elucidation of the target molecule.
Biological Activities and Potential Applications
Derivatives of indole-2-carbohydrazide have been reported to exhibit a range of biological activities, making 1-methyl-1H-indole-2-carbohydrazide a molecule of interest for drug discovery. Studies on related compounds have shown potential anticancer and antimicrobial properties.[2] The structural features of this molecule make it a suitable candidate for further chemical modification to develop new therapeutic agents. Its ability to act as a scaffold for combinatorial chemistry allows for the generation of libraries of compounds for high-throughput screening.
Conclusion
References
-
Mirfazli, S. S., Kobarfard, F., Firoozpour, L., Asadipour, A., Esfahanizadeh, M., Tabib, K., Shafiee, A., & Foroumadi, A. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. BioMed Research International, 2014, 872810. [Link]
-
Naga Raju, G., et al. (2015). Synthesis, characterization and biological evaluation of indole-2- carboxamides fused with imidazolinone moiety. Der Pharmacia Lettre, 7(6), 31-36. [Link]
-
(2025). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21115. [Link]
-
Al-Warhi, T., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]
-
Al-Warhi, T., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]
-
(2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxida. Chemical Methodologies. [Link]
-
Bhaskar, M. S., & Swamy, B. H. M. (2014). Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand contain. CORE. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. ResearchGate. [Link]
-
Ismail, M. F., Shmeiss, N. A. M. M., El-Diwani, H. I., & Arbid, M. S. (2012). Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}-butanoate. Molbank, 2012(1), M749. [Link]
-
Radfar, R., Shin, R., Sheldrick, G. M., Minor, W., Lovell, C. R., Odom, J. D., Dunlap, R. B., & Lebioda, L. (2000). The crystal structure of N(10)-formyltetrahydrofolate synthetase from Moorella thermoacetica. Biochemistry, 39(14), 3920–3926. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(10), 8793–8804. [Link]
-
Ahmed, I., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1084–1088. [Link]
-
Brust, B., et al. (2021). Synthesis and Initial Characterization of a Reversible, Selective 18F-Labeled Radiotracer for Human Butyrylcholinesterase. Molecular Imaging and Biology, 23(4), 505–515. [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Cycloisolongifolene, 8,9-dehydro-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
Wang, Y., et al. (2019). Crystal Structure of the Disordered Non-Centrosymmetric Compound Fe0.43Mo2.56SbO9.5. Materials, 12(2), 263. [Link]
-
SpectraBase. (n.d.). 9,10-epoxy-1-decene - Optional[1H NMR] - Spectrum. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Ninhydrin. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Fluoroacetic acid. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
